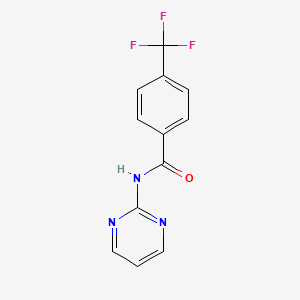

![molecular formula C15H13N3O2 B2541637 3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-5-carbonsäure CAS No. 926240-67-7](/img/structure/B2541637.png)

3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-5-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

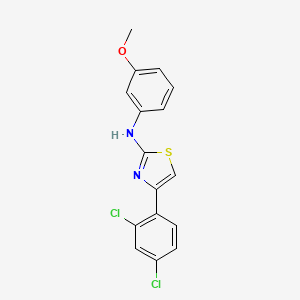

The compound “3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . It also seems to be related to 5-aminopyrazole derivatives, which are bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .

Molecular Structure Analysis

The molecular structure of “3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

- Leishmaniose ist eine tropische Krankheit, die durch Protozoenparasiten der Gattung Leishmania verursacht wird. MPyPC-Derivate haben eine potente antileishmaniale Aktivität gezeigt. Beispielsweise zeigte Verbindung 13 eine überlegene Antipromastigotenaktivität, die Standardmedikamente wie Miltefosin und Amphotericin B Deoxycholat übertraf .

- Die Verbindungen 14 und 15 zeigten eine signifikante Hemmung von Plasmodium berghei in vivo. Verbindung 15 erreichte eine bemerkenswerte 90,4%ige Suppression der Parasitämie .

- MPyPC-Derivate können als Bausteine in der organischen Synthese verwendet werden. Beispielsweise ermöglicht ein praktisches Protokoll die Konstruktion des Pyrrolo[3,4-b]pyridin-Skeletts, das MPyPC als Schlüsselzwischenprodukt enthält .

- MPyPC-Derivate können in der Katalyse nützlich sein. Protodeboronierungsreaktionen mit verwandten Verbindungen wurden für die Synthese komplexer Moleküle untersucht .

Antileishmaniale Aktivität

Antimalaria-Eigenschaften

Synthetische Anwendungen

Katalyse und Funktionalisierung

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors .

Mode of Action

It can be inferred that the compound interacts with its targets through a series of chemical reactions, possibly involving electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It is known that many indole derivatives, which share a similar structure with this compound, have diverse biological activities and can affect a variety of biochemical pathways .

Result of Action

It is known that many indole derivatives, which share a similar structure with this compound, have diverse biological activities .

Biochemische Analyse

Biochemical Properties

3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit potent antibacterial efficacy against drug-resistant Staphylococcus epidermidis . The compound’s interaction with bacterial enzymes disrupts their normal function, leading to bacterial cell death. Additionally, it may interact with other biomolecules, such as nucleic acids, affecting their stability and function.

Cellular Effects

The effects of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect oxidative stress levels within cells, which can lead to changes in cellular metabolism and gene expression . These effects can result in altered cell proliferation, apoptosis, and differentiation, depending on the cell type and context.

Molecular Mechanism

At the molecular level, 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, the compound’s interaction with bacterial enzymes can inhibit their function, leading to antibacterial effects . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs or disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, the compound may affect metabolic flux and metabolite levels, further modulating cellular processes.

Transport and Distribution

The transport and distribution of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biological effects. For example, localization within the nucleus may allow the compound to interact with DNA or transcription factors, modulating gene expression and cellular processes.

Eigenschaften

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-3-5-12(6-4-9)18-14-13(10(2)17-18)7-11(8-16-14)15(19)20/h3-8H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXYJZUYWASOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

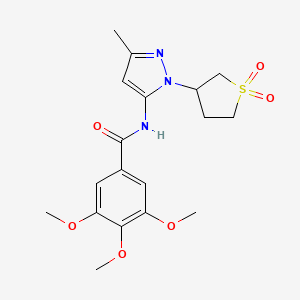

![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2541554.png)

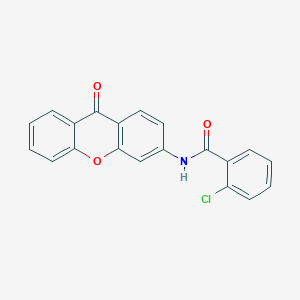

![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)

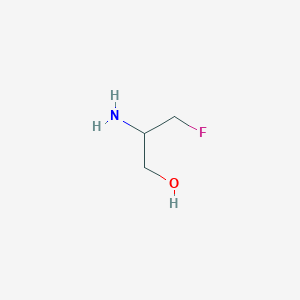

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)

![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)

![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2541572.png)

![5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541573.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)